2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a synthetic organic compound that features a brominated aromatic ring and a carboxylated amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 3-bromo-5-methylphenyl.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Coupling Reaction: The protected amine is then coupled with bromo-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction of the brominated aromatic ring can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe), or other nucleophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated aromatic compounds.
Substitution: Amino, thiol, or alkoxy-substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 2-(3-Chloro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 2-(3-Bromo-5-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Uniqueness
2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-5-9(7-10(15)6-8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKVNGYYOYGNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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